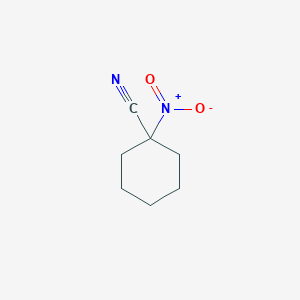
1-Nitrocyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrocyclohexane-1-carbonitrile is an organic compound characterized by a nitro group and a nitrile group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrocyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the nitration of cyclohexane followed by the introduction of a nitrile group. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to avoid over-nitration. The nitrile group can be introduced through a reaction with cyanogen bromide or by dehydration of an amide precursor using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives with higher oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Amides, carboxylic acids.
Scientific Research Applications
1-Nitrocyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-nitrocyclohexane-1-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The nitrile group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Cyclohexane-1-carbonitrile: Lacks the nitro group, making it less reactive in redox reactions.
1-Nitrocyclohexane: Lacks the nitrile group, limiting its ability to participate in nucleophilic substitution reactions.
Cyclohexane-1,2-dicarbonitrile: Contains two nitrile groups, offering different reactivity and applications
Uniqueness: 1-Nitrocyclohexane-1-carbonitrile is unique due to the presence of both nitro and nitrile groups, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
58102-55-9 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-nitrocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H10N2O2/c8-6-7(9(10)11)4-2-1-3-5-7/h1-5H2 |
InChI Key |
PEZZUIKUUFKDLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


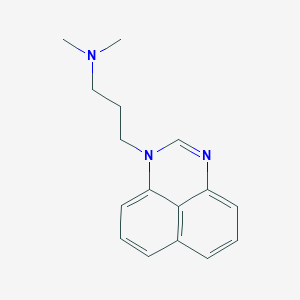

![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
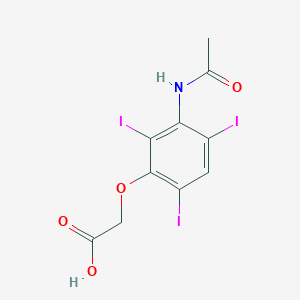
![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
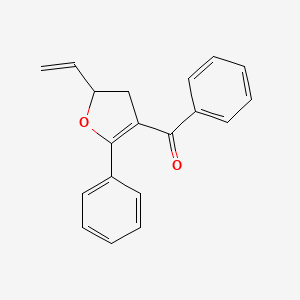
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)
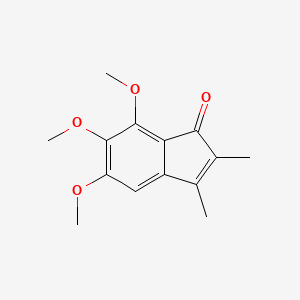
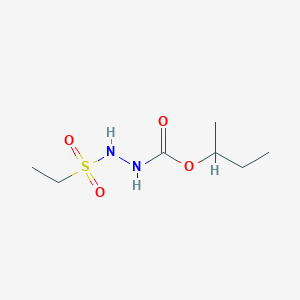
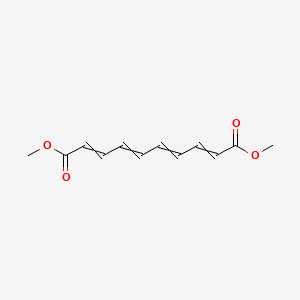
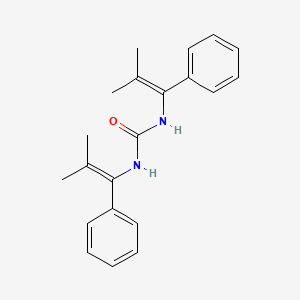
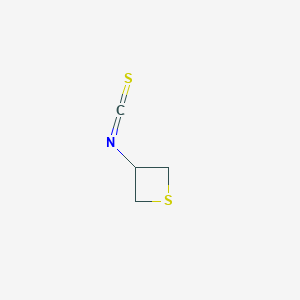
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
